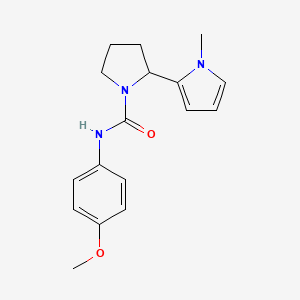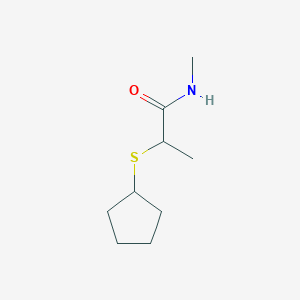
2-cyclopentylsulfanyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentylsulfanyl-N-methylpropanamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
The mechanism of action of 2-cyclopentylsulfanyl-N-methylpropanamide involves the inhibition of 2-cyclopentylsulfanyl-N-methylpropanamide, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. The compound binds to the active site of 2-cyclopentylsulfanyl-N-methylpropanamide and prevents the enzyme from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can produce therapeutic effects.
Biochemical and Physiological Effects:
2-cyclopentylsulfanyl-N-methylpropanamide has been shown to produce various biochemical and physiological effects in scientific research. It has been shown to produce analgesic effects in animal models of pain, reduce inflammation in models of inflammatory bowel disease, and produce anxiolytic effects in models of anxiety. The compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyclopentylsulfanyl-N-methylpropanamide in lab experiments is its potent inhibitory effect on 2-cyclopentylsulfanyl-N-methylpropanamide. This allows for the precise modulation of endocannabinoid levels in the body and can produce consistent and reproducible results. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-cyclopentylsulfanyl-N-methylpropanamide. One area of interest is the potential therapeutic applications of the compound in various diseases, including pain, inflammation, and anxiety. Another area of interest is the development of more potent and selective 2-cyclopentylsulfanyl-N-methylpropanamide inhibitors that can produce even greater therapeutic effects. Additionally, there is a need for further research into the long-term effects of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-cyclopentylsulfanyl-N-methylpropanamide involves the reaction of 2-cyclopentylsulfanylpropanoic acid with N-methylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere such as nitrogen gas. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-cyclopentylsulfanyl-N-methylpropanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of 2-cyclopentylsulfanyl-N-methylpropanamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. Inhibition of 2-cyclopentylsulfanyl-N-methylpropanamide leads to increased levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-7(9(11)10-2)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTAPFAXUCZPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentylsulfanyl-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

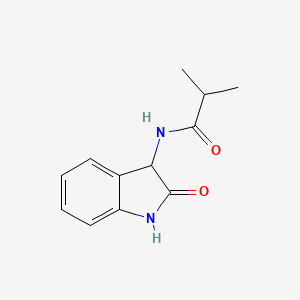
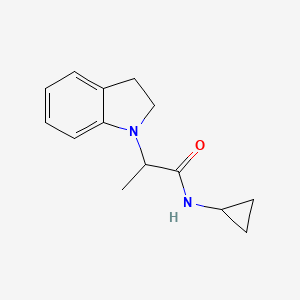
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
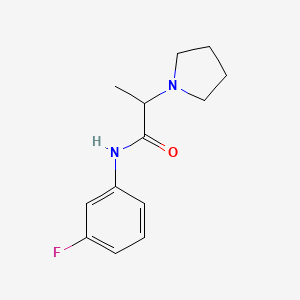
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
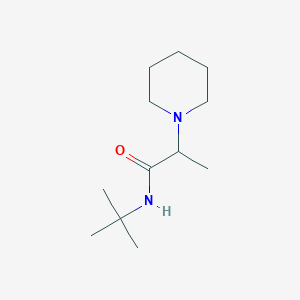
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
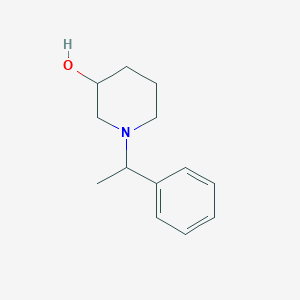
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
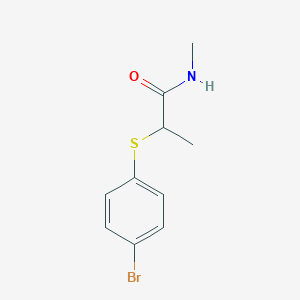
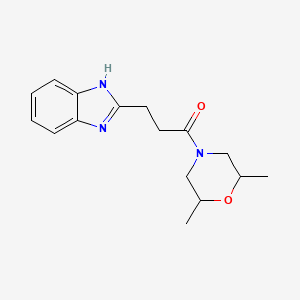
![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)
